molecular formula C12H11FN2O2 B8325662 3-Ethyl-2-(4-fluorophenoxy)-3H-imidazole-4-carbaldehyde

3-Ethyl-2-(4-fluorophenoxy)-3H-imidazole-4-carbaldehyde

Cat. No. B8325662
M. Wt: 234.23 g/mol
InChI Key: ZNRNTAYJGMNVJX-UHFFFAOYSA-N
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Patent
US07994204B2

Procedure details

A suspension of the compound obtained in Example 7-(1) (5.0 g), 4-fluorophenol (2.87 g) and Cs2CO3 (10.4 g) in DMPU (10 ml) was stirred at 200° C. for 1 hour. After cooling to room temperature, the reaction mixture was diluted with methanol/chloroform (1/4) and filtered. The filtrate was concentrated, and the resulting residue was purified by column chromatography (OH-type SiO2, AcOEt/hexane=0% to 30%) to give the titled compound (4.16 g) as a light-pink liquid.
Quantity
2.87 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
10.4 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
methanol chloroform
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[C:9]([O-:12])([O-])=O.[Cs+].[Cs+].[CH3:15][N:16]1[C:21](=O)[N:20]([CH3:23])[CH2:19][CH2:18]C1>CCOC(C)=O.CCCCCC>[CH2:19]([N:20]1[C:23]([CH:9]=[O:12])=[CH:15][N:16]=[C:21]1[O:8][C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1)[CH3:18] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
2.87 g
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Step Two
Name
Cs2CO3
Quantity
10.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CN1CCCN(C1=O)C
Step Four
Name
methanol chloroform
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
was stirred at 200° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of the compound
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by column chromatography (OH-type SiO2, AcOEt/hexane=0% to 30%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)N1C(=NC=C1C=O)OC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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